N,3,5-trimethyl-N-phenyl-1-[4-(propan-2-yl)benzenesulfonyl]-1H-pyrazole-4-sulfonamide
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Overview
Description
N,3,5-trimethyl-N-phenyl-1-[4-(propan-2-yl)benzenesulfonyl]-1H-pyrazole-4-sulfonamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrazole ring substituted with methyl, phenyl, and sulfonyl groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,3,5-trimethyl-N-phenyl-1-[4-(propan-2-yl)benzenesulfonyl]-1H-pyrazole-4-sulfonamide typically involves multi-step organic reactions. One common method includes the reaction of 3,5-dimethylpyrazole with N-phenyl-4-(propan-2-yl)benzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N,3,5-trimethyl-N-phenyl-1-[4-(propan-2-yl)benzenesulfonyl]-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methyl groups on the pyrazole ring can be oxidized to form corresponding alcohols or ketones.
Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of pyrazole-4-carboxylic acid derivatives.
Reduction: Formation of pyrazole-4-thiol derivatives.
Substitution: Formation of brominated or nitrated phenyl derivatives.
Scientific Research Applications
N,3,5-trimethyl-N-phenyl-1-[4-(propan-2-yl)benzenesulfonyl]-1H-pyrazole-4-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N,3,5-trimethyl-N-phenyl-1-[4-(propan-2-yl)benzenesulfonyl]-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N,3,5-trimethyl-N-phenyl-1-[4-(propan-2-yl)benzenesulfonyl]-1H-pyrazole-4-sulfonamide: shares similarities with other sulfonamide derivatives and pyrazole-based compounds.
N-phenyl-1H-pyrazole-4-sulfonamide: Lacks the methyl and isopropyl groups, resulting in different chemical properties.
3,5-dimethyl-1H-pyrazole-4-sulfonamide: Lacks the phenyl and isopropyl groups, leading to different reactivity and applications.
Uniqueness
The unique combination of substituents in this compound imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.
Properties
IUPAC Name |
N,3,5-trimethyl-N-phenyl-1-(4-propan-2-ylphenyl)sulfonylpyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S2/c1-15(2)18-11-13-20(14-12-18)29(25,26)24-17(4)21(16(3)22-24)30(27,28)23(5)19-9-7-6-8-10-19/h6-15H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXVJFBXYJDJRGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1S(=O)(=O)C2=CC=C(C=C2)C(C)C)C)S(=O)(=O)N(C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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